1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one
説明
特性
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-ethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O/c1-3-14(4-2)20(29)27-11-9-26(10-12-27)18-17-19(23-13-22-18)28(25-24-17)16-7-5-15(21)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDVJEQRCLXTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases. These kinases play a crucial role in cell signaling and are often associated with the progression of various types of cancers.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (potentially c-met/vegfr-2 kinases) and inhibit their activity. This inhibition could lead to a decrease in the proliferation of cancer cells.
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect pathways related to cell proliferation and survival, particularly those involving c-met and vegfr-2. The inhibition of these kinases can disrupt these pathways, leading to a decrease in cancer cell proliferation.
Result of Action
Similar compounds have been found to inhibit the growth of cancer cells in a dose-dependent manner and induce apoptosis. This suggests that this compound may have similar effects.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following analogs share the triazolopyrimidine-piperazine scaffold but differ in substituents:
1-[4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]-2-(4-chlorophenyl)ethanone ()
- R1 (Triazolo Substituent) : Benzyl
- R2 (Ketone Chain): 2-(4-Chlorophenyl)ethanone
- The ethanone chain is shorter, which may alter binding pocket interactions .
1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-4-phenyl-1-butanone ()
- R1 : 4-Fluorophenyl
- R2 : 4-Phenylbutan-1-one
- Key Differences: Fluorine’s smaller atomic radius and stronger electronegativity may enhance metabolic stability but reduce lipophilicity relative to chlorine. The phenylbutanone chain introduces greater aromatic bulk, likely reducing solubility but enhancing hydrophobic interactions .
1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one ()
- Core Variation : Pyrimidine instead of triazolopyrimidine
- R2: Ethanone
- Key Differences: The isopropyl-triazole substituent and pyrimidine core may shift target selectivity toward kinases with smaller active sites. The shorter ethanone chain could limit steric hindrance .
Data Table: Comparative Structural and Predicted Properties
*Molecular weights calculated from molecular formulas; solubility and LogP estimated via substituent contributions .
Research Implications
- Target Compound: The 4-chlorophenyl group likely enhances kinase binding via halogen bonding, while the ethylbutanone chain optimizes solubility and steric fit.
- Benzyl Analog : Reduced metabolic stability due to benzyl’s susceptibility to oxidation may limit bioavailability .
- 4-Fluorophenyl Analog: Fluorine’s electronegativity improves oxidative stability, but the phenylbutanone chain may hinder aqueous solubility .
- Pyrimidine Derivative : The pyrimidine core and isopropyl-triazole substituent suggest divergent target selectivity, possibly favoring tyrosine kinases .
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